molecular formula C17H15ClFN3O2 B11114983 2-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide

2-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide

Cat. No.: B11114983
M. Wt: 347.8 g/mol
InChI Key: MJZHIAVSRTUCCR-AWQFTUOYSA-N
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Description

2-{2-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}-N-(2,5-DIMETHYLPHENYL)-2-OXOACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated and fluorinated phenyl group, a hydrazino group, and a dimethylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-{2-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}-N-(2,5-DIMETHYLPHENYL)-2-OXOACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of (2-chloro-6-fluorophenyl)methylidenehydrazine, which is then reacted with 2,5-dimethylphenyl-2-oxoacetamide under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{2-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}-N-(2,5-DIMETHYLPHENYL)-2-OXOACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other hydrazino derivatives and phenyl-substituted oxoacetamides. Compared to these compounds, 2-{2-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}-N-(2,5-DIMETHYLPHENYL)-2-OXOACETAMIDE is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H15ClFN3O2

Molecular Weight

347.8 g/mol

IUPAC Name

N'-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-N-(2,5-dimethylphenyl)oxamide

InChI

InChI=1S/C17H15ClFN3O2/c1-10-6-7-11(2)15(8-10)21-16(23)17(24)22-20-9-12-13(18)4-3-5-14(12)19/h3-9H,1-2H3,(H,21,23)(H,22,24)/b20-9+

InChI Key

MJZHIAVSRTUCCR-AWQFTUOYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)N/N=C/C2=C(C=CC=C2Cl)F

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NN=CC2=C(C=CC=C2Cl)F

Origin of Product

United States

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